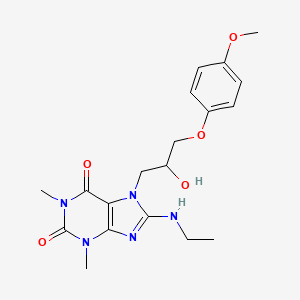

8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione

Descripción

This compound is a xanthine derivative with a purine-dione core structure. Key substituents include:

- 8-position: Ethylamino group (-NHCH₂CH₃), influencing receptor binding affinity.

- 7-position: 2-Hydroxy-3-(4-methoxyphenoxy)propyl chain, contributing to solubility and stereoelectronic interactions.

- 1- and 3-positions: Methyl groups (-CH₃), enhancing metabolic stability .

Though direct spectral data for this compound are absent in the provided evidence, analogs (e.g., 8-hexylamino and 8-allylamino derivatives) suggest similar NMR profiles for shared structural motifs, such as methyl resonances near δ 3.2–3.5 ppm .

Propiedades

IUPAC Name |

8-(ethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N5O5/c1-5-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)10-12(25)11-29-14-8-6-13(28-4)7-9-14/h6-9,12,25H,5,10-11H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNQMAQLZESOZPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC2=C(N1CC(COC3=CC=C(C=C3)OC)O)C(=O)N(C(=O)N2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors:

Step 1: : Synthesis of the purine core

Step 2: : Introduction of the dimethyl and ethylamino groups

Step 3: : Attachment of the hydroxy and methoxyphenoxy groups via selective alkylation

Each step requires specific reaction conditions, such as controlled temperature and pH, to ensure high yield and purity.

Industrial Production Methods

Industrial production might streamline this multi-step synthesis through advanced techniques such as:

Flow chemistry: : Continuous flow reactors can enhance reaction efficiency.

Catalysis: : Using specific catalysts to speed up reaction times and improve selectivity.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: : Introduction of oxygen atoms, which might alter the pharmacological profile.

Reduction: : Removal of oxygen atoms, potentially affecting solubility and bioavailability.

Substitution: : Substitution reactions can modify functional groups, leading to analogs with varied properties.

Common Reagents and Conditions

Oxidizing agents: : Such as potassium permanganate or chromium trioxide.

Reducing agents: : Including hydrogen gas with palladium on carbon (Pd/C) catalyst.

Nucleophiles: : For substitution reactions, common nucleophiles could be halides or amines.

Major Products

Reactions with the compound can yield:

Hydroxy derivatives: : Potentially increasing water solubility.

Methoxy derivatives: : Modifying hydrophobicity and metabolic stability.

Aplicaciones Científicas De Investigación

Chemistry

The compound serves as a versatile building block in organic synthesis. Its complex structure allows for the development of new derivatives and analogs that can exhibit varied chemical reactivity.

Synthesis and Reactions

- Oxidation : Can be oxidized to form corresponding oxides.

- Reduction : Reduction reactions can yield various derivatives.

- Substitution : Participates in nucleophilic and electrophilic substitution reactions.

Biology

In biological research, this compound is investigated for its interactions with biological molecules. Its structure suggests potential modulation of biochemical pathways.

Medicine

The therapeutic potential of this compound is being explored for various diseases. Its unique properties make it a candidate for drug development.

Case Studies

- Neurodegenerative Diseases : Research shows promise in the treatment of conditions like Alzheimer's disease due to its neuroprotective properties.

- Cancer Research : Investigated for its ability to inhibit tumor growth through modulation of specific signaling pathways.

Industry

The compound is utilized in the development of new materials and chemical processes. Its unique properties can lead to innovations in material science.

Mecanismo De Acción

The compound interacts with molecular targets through:

Binding to receptors: : Which could modulate signaling pathways.

Enzyme inhibition: : Inhibiting specific enzymes involved in disease pathways.

Protein interaction: : Modulating protein-protein interactions crucial for cellular functions.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Variations at the 8-Position

Impact: Ethylamino provides a compromise between hydrophobicity and steric effects, optimizing membrane permeability compared to bulkier (hexyl) or reactive (allyl) groups.

Modifications at the 7-Position

- 4-Methoxyphenoxy vs. 4-Chlorophenoxy: The methoxy group (-OCH₃) in the target compound donates electron density via resonance, enhancing π-π stacking with aromatic residues in target proteins.

Core Structure Comparisons

- Purine-Dione vs. Pyrimidin-Dione: Pyrimidin-dione derivatives (e.g., from ) lack the imidazole ring of purines, reducing planarity and altering binding modes. Purine-diones like the target compound better mimic endogenous adenosine, favoring adenosine receptor targeting.

Research Findings and Computational Insights

Predicted Drug-Like Properties

Virtual screening of analogs (e.g., using Chemicalize.org ) suggests:

- Target Compound : Moderate aqueous solubility (~50 µM), oral bioavailability ≥60%, and CNS permeability (logBB ~0.3) due to balanced logP and polar surface area .

- Hexylamino Analog: High logP (~3.5) may limit CNS penetration but improve peripheral action .

Docking Studies

AutoDock Vina simulations on similar purine-diones predict:

- Strong binding to adenosine A₂A receptors (ΔG ≈ -9.2 kcal/mol) via hydrogen bonds with hydroxypropyl and methoxyphenoxy groups.

- Substitution with chloro (as in ) reduces binding affinity (ΔG ≈ -7.8 kcal/mol), highlighting the importance of methoxy’s electronic effects.

Actividad Biológica

The compound 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a complex organic molecule that has garnered interest in various fields of biological research due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, effects on different biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C21H30N6O5 |

| Molecular Weight | 432.5 g/mol |

| IUPAC Name | 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione |

| Canonical SMILES | CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCN(C)C)CC(COC3=CC=C(C=C3)OC)O |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may modulate enzyme activity or receptor interactions, leading to various physiological effects. Detailed studies are needed to elucidate these pathways fully.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties against various bacterial strains. This is particularly relevant in the context of antibiotic resistance.

- Anticancer Properties : The compound has been investigated for its ability to inhibit cancer cell growth in vitro. For instance, studies have shown that it can induce apoptosis in certain cancer cell lines by activating specific signaling pathways.

- Anti-inflammatory Effects : There is evidence suggesting that the compound may reduce inflammation markers in cellular models, which could have implications for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have documented the biological effects of this compound:

-

Antimicrobial Screening :

A study conducted by researchers at Virginia Commonwealth University screened various compounds for their ability to inhibit bacterial growth. The results indicated that 8-(ethylamino)-7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione showed significant inhibitory effects against Gram-positive bacteria at concentrations as low as 10 µM . -

In Vitro Anticancer Activity :

In a controlled laboratory setting, the compound was tested against several cancer cell lines (e.g., MCF-7 breast cancer cells). The results demonstrated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM after 48 hours of treatment . -

Inflammation Model Studies :

In experiments using lipopolysaccharide (LPS)-stimulated macrophages, the compound reduced the secretion of pro-inflammatory cytokines (such as TNF-alpha and IL-6) by up to 50%, indicating its potential as an anti-inflammatory agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.